tert-butyl N-[(2R)-2-(methylamino)propyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(2R)-2-(methylamino)propyl]carbamate: is a chemical compound with the molecular formula C9H20N2O2. It is commonly used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds. The compound features a tert-butyl group, which provides steric hindrance and stability, making it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-2-(methylamino)propyl]carbamate typically involves the reaction of tert-butyl chloroformate with (2R)-2-(methylamino)propanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 1-2 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(2R)-2-(methylamino)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl N-[(2R)-2-(methylamino)propyl]carbamate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R)-2-(methylamino)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound .
Comparison with Similar Compounds
- tert-Butyl N-[(2S)-2-(methylamino)propyl]carbamate
- tert-Butyl N-[(2R)-2-(ethylamino)propyl]carbamate
- tert-Butyl N-[(2R)-2-(methylamino)butyl]carbamate
Comparison: tert-Butyl N-[(2R)-2-(methylamino)propyl]carbamate is unique due to its specific stereochemistry and the presence of the methylamino group. This configuration provides distinct reactivity and selectivity in chemical reactions compared to its analogs. The tert-butyl group also imparts stability and resistance to hydrolysis, making it a valuable intermediate in various synthetic applications .
Properties
CAS No. |
454709-96-7 |
---|---|
Molecular Formula |
C9H20N2O2 |
Molecular Weight |
188.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.